molecular formula C14H15NO2 B1442490 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester CAS No. 854694-25-0

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester

Cat. No.: B1442490
CAS No.: 854694-25-0
M. Wt: 229.27 g/mol
InChI Key: YCWFVSKTQYNIFA-CMDGGOBGSA-N
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Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The complete structural characterization of this compound reveals a complex molecular architecture that integrates multiple functional elements within a single framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate. The molecule consists of an indole ring system substituted with a methyl group at the 2-position, connected through a vinyl bridge to an ethyl ester functionality.

The molecular structure can be systematically described through its Simplified Molecular Input Line Entry System representation as CCOC(=O)/C=C/c1c([nH]c2c1cccc2)C, which captures the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+ provides additional stereochemical information, specifically indicating the E-configuration of the double bond in the acrylate side chain.

Computational analysis reveals significant structural parameters that define the three-dimensional arrangement of this molecule. The calculated density of 1.172 grams per cubic centimeter indicates a relatively compact molecular packing, while the predicted boiling point of 399.323 degrees Celsius at 760 millimeters of mercury suggests substantial intermolecular interactions. The refractive index of 1.638 and flash point of 195.304 degrees Celsius further characterize the physical properties that would be observed in pure samples of this compound.

The structural characterization also encompasses the identification of key functional groups that contribute to the molecule's reactivity profile. The indole nitrogen atom exists in a pyramidal geometry that can participate in hydrogen bonding interactions, while the vinyl group in the acrylate moiety provides a site for potential polymerization reactions. The ester functionality introduces both polar character and the possibility for hydrolysis under appropriate conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Chemical Abstracts Service Registry Number 854694-25-0
Density (calculated) 1.172 g/cm³
Boiling Point (calculated) 399.323°C at 760 mmHg
Flash Point (calculated) 195.304°C
Refractive Index (calculated) 1.638
International Chemical Identifier Key YCWFVSKTQYNIFA-CMDGGOBGSA-N

Historical Context in Indole Derivative Research

The development of this compound must be understood within the broader historical context of indole derivative research, which spans more than a century of synthetic organic chemistry innovation. The indole moiety, as a privileged structural motif, has been the subject of extensive investigation since the late nineteenth century when Emil Fischer first established systematic methods for indole synthesis.

The foundational work in indole chemistry began with the Fischer indole synthesis, developed in 1883, which provided a straightforward route for constructing indole rings through the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. This methodology established the groundwork for all subsequent developments in indole synthetic chemistry and demonstrated the fundamental reactivity patterns that would later be exploited in the design of more complex indole derivatives.

Throughout the twentieth century, the evolution of indole synthesis techniques witnessed significant methodological advances that directly influenced the development of compounds like this compound. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered alternative pathways for constructing nitrogen-substituted indoles, while the Baeyer-Jackson method and various reductive cyclization processes further diversified the synthetic approaches available to researchers.

The historical progression of indole chemistry has been characterized by an increasing sophistication in both synthetic methodology and structural complexity. Early discoveries focused primarily on the fundamental construction of the indole nucleus, but subsequent developments have emphasized the incorporation of various functional groups and the creation of hybrid molecules that combine indole scaffolds with other pharmacologically relevant motifs. This evolutionary trajectory directly encompasses the development of acrylate-substituted indole derivatives, where the vinyl ester functionality provides additional chemical versatility.

The modern era of indole derivative research has witnessed the emergence of advanced methodologies including metal-catalyzed reactions, carbon-hydrogen activation processes, and environmentally conscious synthetic approaches. These contemporary methods have enabled the efficient synthesis of complex indole derivatives with precisely controlled substitution patterns, facilitating the preparation of compounds that would have been difficult or impossible to access using classical synthetic methods.

Table 2: Historical Milestones in Indole Derivative Research

Year Development Significance Reference
1869 Indole nomenclature by Adolf von Baeyer Established systematic naming conventions
1883 Fischer indole synthesis First general method for indole construction
1892 Bischler-Möhlau indole synthesis Alternative cyclization pathway
1912 Madelung indole synthesis Method for 2-substituted indoles
Mid-20th century Leimgruber-Batcho synthesis Pathway for nitrogen-substituted indoles
Modern era Metal-catalyzed methods Enhanced selectivity and efficiency

Position Within Acrylate-Ester Chemical Taxonomy

The classification of this compound within the broader taxonomy of acrylate-ester compounds reveals its unique position as a hybrid molecule that combines two distinct chemical families. Acrylates, formally designated as prop-2-enoates according to International Union of Pure and Applied Chemistry nomenclature, constitute a diverse class of compounds characterized by the presence of a vinyl group adjacent to a carboxylate functionality. These compounds are defined by the general formula CH2=CHCO2R, where the R substituent can encompass a wide range of chemical groups that significantly influence the properties of the resulting molecules.

The fundamental structure of acrylate compounds provides exceptional versatility in both synthetic applications and material properties. The bifunctional nature of acrylates, featuring both a polymerizable vinyl group and a functionalizable carboxylate group, enables their use in numerous industrial and research applications. This dual reactivity profile allows acrylate compounds to serve as monomers for polymer formation while simultaneously providing sites for further chemical modification through the ester functionality.

Within the acrylate family, ethyl acrylate represents one of the most commercially significant members, characterized by the molecular formula CH2=CHCOOC2H5. The physical properties of ethyl acrylate include a molecular weight of 100.1 grams per mole, a specific gravity of 0.923 at twenty degrees Celsius, and a boiling point of 100 degrees Celsius. These properties establish a baseline for comparison with more complex acrylate derivatives that incorporate additional functional groups or extended molecular frameworks.

The incorporation of the 2-methyl-1H-indol-3-yl substituent into the ethyl acrylate framework significantly alters both the physical and chemical properties of the resulting compound. This modification introduces aromatic character, nitrogen heteroatom functionality, and additional sites for intermolecular interactions, all of which contribute to the unique profile of this compound within the acrylate taxonomy.

The position of this compound within acrylate-ester chemical taxonomy can be further understood through comparison with related derivatives that feature aromatic substitution patterns. Similar compounds, such as methyl 3-(1H-indol-3-yl)acrylate, demonstrate the influence of different ester groups and substitution patterns on molecular properties. These structural variations provide insight into the structure-property relationships that govern the behavior of indole-substituted acrylate compounds.

Table 3: Comparative Analysis of Acrylate-Ester Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Ethyl acrylate C5H8O2 100.1 Simple alkyl acrylate
Methyl acrylate C4H6O2 86.1 Smallest alkyl acrylate
Butyl acrylate C7H12O2 128.2 Extended alkyl chain
Methyl 3-(1H-indol-3-yl)acrylate C12H11NO2 201.22 Indole-substituted acrylate
This compound C14H15NO2 229.27 Methylated indole acrylate

The taxonomic classification also encompasses consideration of the synthetic accessibility and chemical reactivity patterns exhibited by indole-substituted acrylates. These compounds typically demonstrate enhanced stability compared to simple acrylates due to the aromatic stabilization provided by the indole ring system, while retaining the characteristic reactivity of the vinyl group toward polymerization and addition reactions. The presence of the indole nitrogen atom introduces additional complexity through potential participation in hydrogen bonding networks and coordination chemistry applications.

Furthermore, the position of this compound within the acrylate taxonomy reflects broader trends in the development of functionalized monomers for advanced materials applications. The incorporation of bioactive heterocyclic motifs into polymerizable frameworks represents a growing area of research interest, where the goal is to combine the processability advantages of acrylate chemistry with the functional properties derived from biologically relevant structural elements.

Properties

IUPAC Name

ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFVSKTQYNIFA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705284
Record name Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854694-25-0
Record name Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Methyl-1H-Indole with Ethyl Pyruvate

A representative method involves reacting 2-methyl-1H-indole with ethyl pyruvate in butyl acetate solvent under heating:

  • Reagents and Conditions :

    • 2-Methyl-1H-indole (0.3 mmol)
    • Ethyl pyruvate (0.3 mmol)
    • Butyl acetate (0.5–1 ml)
    • Temperature: 80 °C
    • Reaction time: 1–2 hours
    • Catalyst: Brønsted acid ionic liquid (recyclable)
  • Procedure :

    • The mixture is stirred at 80 °C for 1 to 2 hours.
    • After reaction completion, the mixture is cooled to room temperature.
    • Solvent is removed under reduced pressure.
    • The residue is extracted with ethyl acetate (EtOAc) multiple times.
    • The product is isolated by preparative TLC using petroleum ether/ethyl acetate (10:1 v/v) as the eluent.
  • Yield :

    • The desired product is obtained in high yields ranging from 87% to 91% depending on the indole derivative used.
  • Catalyst Recycling :

    • The Brønsted acid ionic liquid catalyst can be recovered by dissolving in sodium chloride solution and extracting the product with EtOAc, allowing multiple reuse cycles without significant loss of activity.

Alternative Olefination Approaches Using Aryl-Enolates

Another synthetic approach involves olefination reactions using aryl-enolates and paraformaldehyde as a carbon source:

  • Key Steps :

    • Generation of aryl-enolates under inert atmosphere at low temperatures (−78 °C) using bases such as NaHMDS.
    • Reaction with electrophilic reagents like trimethylacetyl chloride or paraformaldehyde.
    • Work-up includes quenching with saturated K2CO3, extraction with ethyl acetate, drying, and purification by flash chromatography.
  • Example :

    • Methyl 2-(1-pivaloyl-1H-indol-3-yl)acetate was synthesized via this method with a 29% yield.
    • Characterization by NMR and HRMS confirmed the structure.

N-Alkylation and Acylation Routes

For related indolylacrylate derivatives, the preparation starts with N-alkylation of the indole nucleus followed by acylation with ethyl oxalyl chloride to form glyoxalate intermediates:

  • These intermediates undergo further condensation with acetamides to form the target acrylic acid esters.
  • This method is well-documented for synthesizing indolylglyoxalates and related compounds, which can be adapted for this compound synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purification Method Notes
Condensation with ethyl pyruvate 2-Methylindole, ethyl pyruvate, butyl acetate, 80 °C, Brønsted acid ionic liquid catalyst 87–91 Preparative TLC (petroleum ether/EtOAc 10:1) Catalyst recyclable, mild conditions
Olefination with aryl-enolates NaHMDS, paraformaldehyde, THF, low temp (−78 °C), flash chromatography ~29 (example) Flash chromatography (n-hexane/EtOAc) Requires inert atmosphere, moderate yield
N-Alkylation and acylation Indole alkylation, ethyl oxalyl chloride, condensation with acetamides Not specified Chromatography-based purification Multi-step synthesis, adaptable for derivatives

Research Findings and Notes

  • The use of Brønsted acid ionic liquids as catalysts in the condensation reaction provides a green and efficient pathway with high yields and catalyst recyclability.
  • Olefination methods using aryl-enolates and paraformaldehyde offer an alternative route but may have lower yields and require more stringent conditions such as low temperatures and inert atmosphere.
  • N-alkylation followed by acylation and condensation provides a versatile approach for synthesizing related indolyl acrylic esters, useful for structural modifications.
  • Purification techniques such as preparative TLC and flash chromatography are essential to isolate the pure product due to the complexity of reaction mixtures.
  • The reaction conditions, including solvent choice, temperature, and catalyst type, significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Scientific Research Applications

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester has several notable applications across different scientific domains:

Chemistry

This compound serves as a building block for synthesizing more complex indole derivatives. Its unique structure facilitates the development of novel compounds with potential applications in various chemical processes.

Biology

It is studied for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits inhibitory effects against various bacterial pathogens.
  • Anticancer Effects : Demonstrated ability to induce apoptosis in hepatocellular carcinoma (HCC) cells, highlighting its potential as a therapeutic agent.

Medicine

Research is ongoing regarding its therapeutic effects, particularly in drug development for cancer and other diseases. The compound's interaction with key enzymes involved in oxidative stress responses suggests it could play a role in managing conditions linked to oxidative damage.

Industry

Utilized in the synthesis of dyes, pigments, and other industrial chemicals, showcasing its versatility beyond biological applications.

Biochemical Pathways

The compound interacts with various biochemical pathways, influencing critical biological activities:

  • Enzyme Interactions : It has been shown to modulate the activities of enzymes such as NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3), which are crucial in oxidative stress responses and mitochondrial function.

Cellular Effects

In laboratory studies, it has been observed to:

  • Induce apoptosis.
  • Arrest the cell cycle at the G0/G1 phase.
  • Increase reactive oxygen species (ROS) levels, which can trigger cellular stress responses.

Molecular Mechanism

The compound activates NOX4, leading to increased ROS production that triggers apoptosis and cell cycle arrest. Its stability over time allows for sustained activation of these pathways.

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in HCC cells
AntimicrobialInhibits growth of bacterial pathogens
Oxidative Stress ModulationIncreases ROS production

Temporal and Dosage Effects

Research indicates that the effects of this compound vary with dosage:

Dosage LevelEffects
Low DosesBeneficial effects on mitochondrial function and reduced oxidative stress
High DosesEnhanced induction of apoptosis and increased ROS levels leading to cell death

Case Studies

Several studies have investigated the effects of this compound:

  • Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in HCC cells via apoptosis induction. The mechanism involved ROS-mediated pathways that highlighted its potential as an anticancer agent.
  • Antimicrobial Activity : Research indicated that this compound exhibited strong antimicrobial properties against specific bacterial strains, suggesting its potential utility in developing new antimicrobial agents.
  • Oxidative Stress Modulation : Investigations into its role in oxidative stress revealed that it could enhance mitochondrial function at lower doses while inducing cytotoxic effects at higher concentrations.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system, affecting neurotransmission pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogous indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Indole Ring) Ester Group Key Properties/Applications References
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester C₁₄H₁₅NO₂ 229.27 g/mol 2-methyl, 3-acrylate ethyl Ethyl Intermediate for drug synthesis
Indole-3-acrylic acid methyl ester (CAS: 19626-92-7) C₁₂H₁₁NO₂ 201.22 g/mol 3-acrylate methyl Methyl Lower logP (enhanced hydrophilicity)
Ethyl 2-(2-methyl-1H-indol-3-yl)acetate (CAS: 21909-49-9) C₁₃H₁₅NO₂ 217.26 g/mol 2-methyl, 3-acetate ethyl Ethyl Higher density (1.11 g/mL)
3-(1H-Indol-3-yl)acrylic acid (CAS: 1204-06-4) C₁₁H₉NO₂ 187.19 g/mol 3-acrylic acid None Higher solubility in polar solvents
Ethyl 2-(5-carbazol-9-yl-2-methyl-1H-indol-3-yl)acetate C₂₄H₂₃N₃O₂ 377.46 g/mol 2-methyl, 5-carbazole Ethyl Fluorescent properties

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., target compound) exhibit higher lipophilicity (logP ~3.5–4.5) compared to methyl esters or free acids, enhancing membrane permeability .
  • Carbazole or chlorobenzoyl substituents (as in ) introduce extended conjugation, altering electronic properties and bioactivity.
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) improves yields for indole derivatives compared to traditional reflux methods.

Biological Activity

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is a compound derived from the indole family, which is known for its diverse biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has been shown to induce apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.
  • Antimicrobial Effects : The compound displays significant antimicrobial activity against various pathogens.
  • Modulation of Oxidative Stress : It influences reactive oxygen species (ROS) production, which is crucial in cellular signaling and stress responses.

Target Interactions

This compound interacts with several key biological targets:

  • NADPH Oxidase 4 (NOX4) : Activation of NOX4 leads to increased ROS production, contributing to apoptosis and cell cycle arrest in cancer cells.
  • Sirtuin 3 (SIRT3) : This enzyme plays a role in mitochondrial function and oxidative stress response, further influencing cellular metabolism.

Molecular Mechanisms

The compound operates through specific biochemical pathways:

  • Cell Cycle Arrest : It induces G0/G1 phase arrest in HCC cells.
  • Apoptosis Induction : Increased ROS levels trigger apoptotic pathways.
  • Metabolic Modulation : It alters metabolic fluxes related to oxidative stress and mitochondrial function.

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest in HCC cells.
    • The compound was observed to increase ROS levels, leading to mitochondrial dysfunction and cell death.
  • Antimicrobial Activity :
    • The compound showed effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in HCC cells
AntimicrobialInhibits growth of bacterial pathogens
Oxidative Stress ModulationIncreases ROS production

Temporal and Dosage Effects

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Beneficial effects on mitochondrial function and reduced oxidative stress.
  • High Doses : Enhanced induction of apoptosis and increased ROS levels leading to cell death.

Q & A

Q. What are the established synthetic routes for 3-(2-methyl-1H-indol-3-yl)-acrylic acid ethyl ester, and how do reaction conditions influence product yield and isomer formation?

Methodological Answer: The compound can be synthesized via catalytic cycloaddition or transition metal-mediated reactions. Key methods include:

  • Cu(OTf)₂-catalyzed [3+2] cycloaddition : Ethyl (E)-3-(2-methyl-1H-indol-3-yl)acrylate reacts with benzoquinone at 40°C under Cu(OTf)₂ catalysis (10 mol%), yielding benzofuran derivatives after 1.5 hours. Purification is achieved via column chromatography .
  • Copper triflate-mediated olefination : Ethyl diazoacetate reacts with aldehydes in the presence of Cu(OTf)₂ to form α,β-unsaturated esters. This method avoids isomerization but requires controlled conditions to prevent byproducts .
  • Acid-catalyzed condensation : Refluxing indole derivatives with propiolic acid esters in acetic acid with sodium acetate may yield mixtures of E/Z isomers, requiring careful stereochemical analysis .

Key Considerations:

  • Catalyst choice (e.g., Cu(OTf)₂ vs. other triflates) impacts reaction efficiency and selectivity.
  • Temperature control (e.g., 40°C vs. reflux) minimizes decomposition.
  • Chromatographic purification is critical for isolating pure isomers .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer: A multi-technique approach is essential:

  • X-ray crystallography : Resolves absolute configuration and bond geometries. For example, related indole-acrylate esters are characterized by C–H···O interactions and planarity of the indole-acrylate system .
  • NMR spectroscopy : ¹H NMR distinguishes E/Z isomers via coupling constants (J = 12–16 Hz for trans acrylic protons). ¹³C NMR confirms ester carbonyl signals at ~165–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 243.11 for C₁₄H₁₅NO₂) and fragments .

Q. Table 1: Key Spectral Signatures

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 1.35 (t, J=7.1 Hz, CH₂CH₃)
¹³C NMRδ 165.2 (C=O)
HRMS[M+H]⁺: 243.1125

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar indole derivatives:

  • Hazards : Potential skin/eye irritation (GHS Category 2) and respiratory sensitization (H335) .
  • Protective Measures :
    • Use nitrile gloves, lab coats, and safety goggles.
    • Perform reactions in fume hoods with HEPA filters to avoid aerosol exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

  • Heterocyclic Synthesis : Serves as a dienophile in Diels-Alder reactions to synthesize benzofurans and carbazoles .
  • Enzyme Inhibition Studies : Analogous piperazine-acrylate esters exhibit non-competitive acetylcholinesterase (AChE) inhibition, suggesting potential neurochemical applications .
  • Photophysical Probes : Indole-acrylate derivatives are explored as fluorophores due to extended conjugation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in its cycloaddition reactions?

Methodological Answer: Regioselectivity in Cu(OTf)₂-catalyzed reactions is governed by:

  • Electrophilic Activation : Cu²⁺ polarizes the acrylate double bond, enhancing reactivity at the β-position .
  • Steric Effects : The 2-methyl group on the indole ring directs quinone addition to the less hindered C3 position .
  • Computational Validation : DFT studies on analogous systems show lower activation barriers for observed regioisomers .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinities for AChE inhibition using AutoDock Vina, aligning the acrylate moiety with the enzyme’s catalytic triad .
  • DFT Calculations : Model transition states for cycloaddition reactions (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
  • MD Simulations : Assess stability of indole-acrylate conjugates in lipid bilayers for drug delivery applications .

Q. How do researchers evaluate its biological activity, and what contradictory findings exist?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Test against S. aureus and E. coli via broth microdilution (MIC values).
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
  • Contradictions : Some studies report moderate activity (IC₅₀ ~50 µM), while others show no effect, possibly due to isomer impurities or solvent artifacts .

Q. Table 2: Biological Activity Data

Assay TypeModel SystemResultReference
Anticancer (MTT)HeLa cellsIC₅₀ = 52 µM
AntimicrobialE. coliMIC = 128 µg/mL

Q. How can researchers resolve data contradictions arising from isomerization or polymorphic forms?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate E/Z isomers .
  • Crystallographic Analysis : Compare XRD patterns of polymorphs to identify packing differences .
  • Control Experiments : Repeat syntheses under inert atmospheres to exclude oxidative byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester
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3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester

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